

Application Notes and Protocols for the Analysis of Jatrophane 3 (euphpepluone G)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jatrophane 3*

Cat. No.: *B15589896*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of **Jatrophane 3**, specifically identified as euphpepluone G. This jatrophane diterpenoid, isolated from *Euphorbia peplus*, represents a class of complex natural products with significant structural diversity and potential biological activities. The following protocols and data are intended to guide researchers in the structural elucidation and characterization of this and similar compounds.

Spectroscopic and Spectrometric Data

The structural characterization of euphpepluone G is achieved through a combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound.

Parameter	Observed Value	Calculated Value
Molecular Formula	C ₃₈ H ₅₀ O ₁₄	-
Ion	[M + Na] ⁺	-
m/z	753.3094	753.3093

Table 1: High-Resolution Mass Spectrometry data for euphpepluone G.

NMR Spectroscopy Data

The ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the attached functional groups. The data presented below was acquired in CDCl₃.

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	39.0	-
2	-	-
3	-	-
4	45.5	-
5	-	-
6	142.4	-
7	-	5.24
8	47.7	-
9	45.9	-
10	41.3	-
11	135.7	5.63 (d, 16.2)
12	134.1	5.62 (d, 16.2)
13	44.7	-
14	-	-
15	42.9	-
17	114.8	5.18 (s), 4.82 (s)
Acetyl Group		
C=O	169.2	-
CH ₃	20.7	1.84 (s)
Benzoyl Group		
C-1'	129.7	-
C-2', C-6'	129.9	8.11 (d, 7.9)
C-3', C-5'	128.5	7.45 (t, 7.6)

C-4'	134.0	7.56 (t, 7.3)
C-7' (C=O)	166.0	-
Propionyloxy Group		
C=O	171.9	-
CH ₂	27.5	2.36
CH ₃	9.0	1.17

Table 2: ¹H and ¹³C NMR data for euphpepluone G (**Jatrophane 3**) in CDCl₃. Note: Some assignments are not fully detailed in the provided search results.

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of jatrophane diterpenes like euphpepluone G.

Sample Preparation

- Isolation: **Jatrophane 3** (euphpepluone G) is isolated from the plant source, typically *Euphorbia peplus*, using standard chromatographic techniques such as silica gel column chromatography followed by preparative HPLC.
- NMR Sample: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
- MS Sample: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

NMR Data Acquisition Protocol

- Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

- Software: TopSpin 3.x or newer.

- Temperature: 298 K.

1. ^1H NMR Spectroscopy:

- Pulse Program: zg30
- Spectral Width (SW): 20 ppm (10000 Hz)
- Acquisition Time (AQ): 3.28 s
- Relaxation Delay (D1): 2.0 s
- Number of Scans (NS): 16
- Transmitter Frequency Offset (O1P): Centered in the spectral region of interest (e.g., 6 ppm).

2. ^{13}C NMR Spectroscopy:

- Pulse Program: zgpg30 (power-gated decoupling)
- Spectral Width (SW): 240 ppm (30000 Hz)
- Acquisition Time (AQ): 1.09 s
- Relaxation Delay (D1): 2.0 s
- Number of Scans (NS): 1024

3. 2D NMR - COSY (Correlation Spectroscopy):

- Pulse Program: cosygpqf
- Spectral Width (SW) in F1 and F2: 12 ppm
- Time Domain (TD) in F2: 2048
- Number of Increments (TD) in F1: 256

- Number of Scans (NS): 8

- Relaxation Delay (D1): 2.0 s

4. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: hsqcedetgpsisp2.3
- Spectral Width (SW) in F2 (^1H): 12 ppm
- Spectral Width (SW) in F1 (^{13}C): 180 ppm
- Time Domain (TD) in F2: 1024
- Number of Increments (TD) in F1: 256
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s

- $^1\text{J}(\text{C},\text{H})$ Coupling Constant: 145 Hz

5. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

- Pulse Program: hmbcgplpndqf
- Spectral Width (SW) in F2 (^1H): 12 ppm
- Spectral Width (SW) in F1 (^{13}C): 220 ppm
- Time Domain (TD) in F2: 2048
- Number of Increments (TD) in F1: 512
- Number of Scans (NS): 32
- Relaxation Delay (D1): 2.0 s
- Long-range Coupling Constant: Optimized for 8 Hz.

6. 2D NMR - ROESY (Rotating-frame Overhauser Effect Spectroscopy):

- Pulse Program: roesygpqh
- Spectral Width (SW) in F1 and F2: 12 ppm
- Time Domain (TD) in F2: 2048
- Number of Increments (TD) in F1: 256
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 s
- Mixing Time: 300 ms

Mass Spectrometry Data Acquisition Protocol

- Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system (or equivalent).
- Software: Xcalibur.

1. Liquid Chromatography (LC) Method:

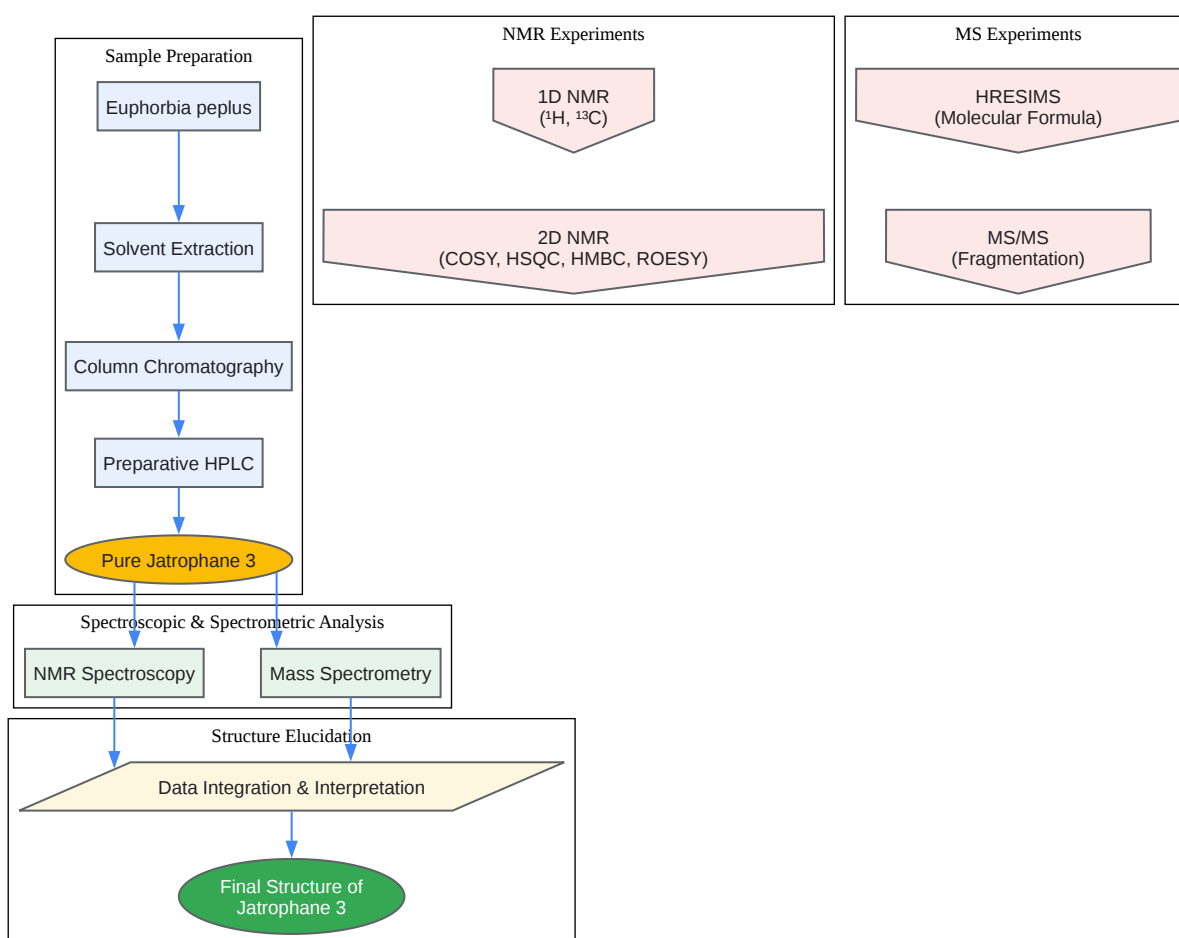
- Column: Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm (or equivalent).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 5% B for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.

2. Mass Spectrometry (MS) Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Sheath Gas Flow Rate: 35 (arbitrary units).
- Auxiliary Gas Flow Rate: 10 (arbitrary units).
- Capillary Temperature: 320 °C.
- S-Lens RF Level: 50.
- Scan Range (Full MS): m/z 150-1500.
- Resolution (Full MS): 70,000.
- AGC Target (Full MS): 3e6.
- Maximum IT (Full MS): 100 ms.
- dd-MS² (Data-Dependent MS²):
 - Resolution: 17,500.
 - AGC Target: 1e5.
 - Maximum IT: 50 ms.
 - Loop Count: 5.
 - Isolation Window: 2.0 m/z.
 - Normalized Collision Energy (NCE): Stepped (20, 30, 40).

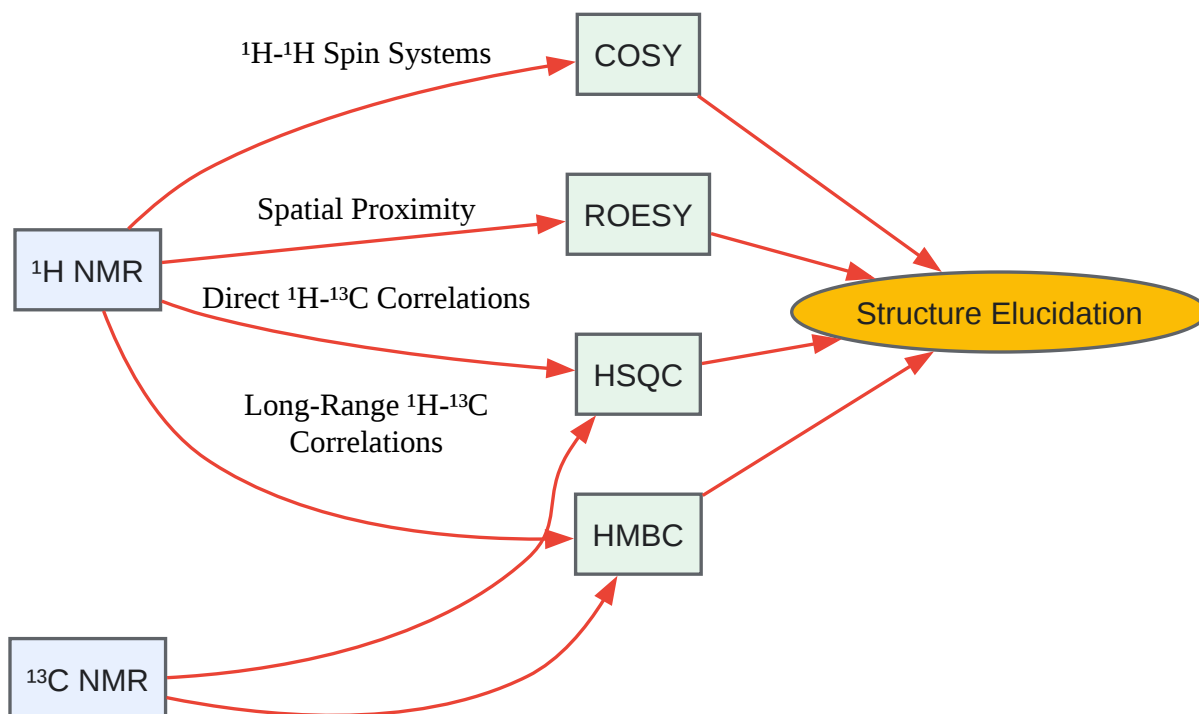
Data Analysis and Visualization

The following diagrams illustrate the workflow and key relationships in the analysis of **Jatrophane 3**.

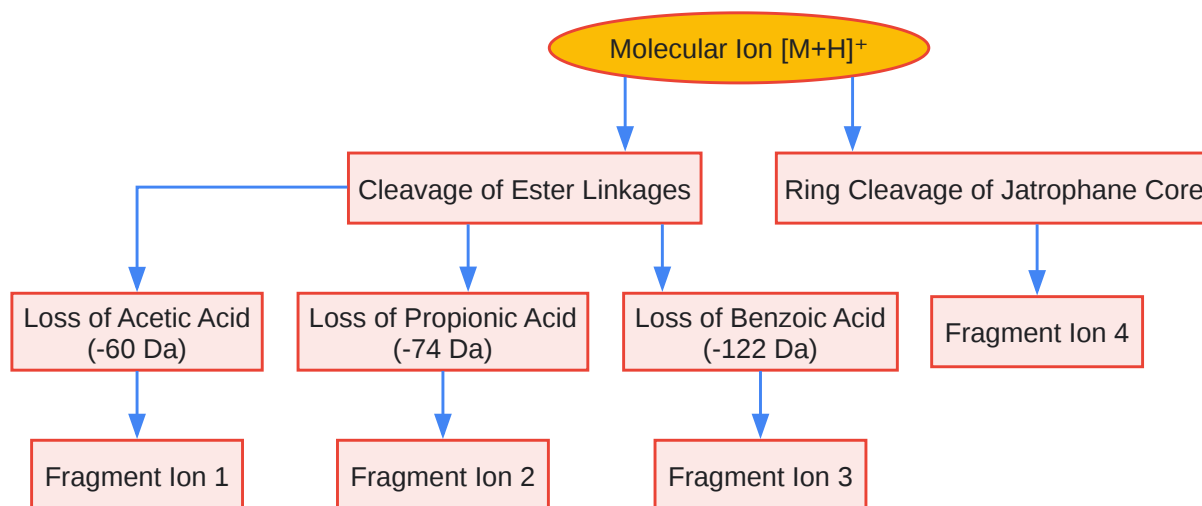


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Caption: Experimental workflow for the analysis of **Jatrophone 3**.

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Caption: NMR data interpretation pathway for **Jatrophone 3**.



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Caption: Plausible MS/MS fragmentation logic for **Jatrophane 3**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com